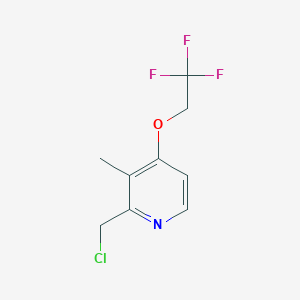

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

概要

説明

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group, a methyl group, and a trifluoroethoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine typically involves the introduction of the chloromethyl and trifluoroethoxy groups onto a pyridine ring. One common method involves the reaction of 3-methyl-4-hydroxypyridine with 2,2,2-trifluoroethyl bromide in the presence of a base to form the trifluoroethoxy derivative. This intermediate is then treated with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted amines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

科学的研究の応用

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine has been studied for its potential use in developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the chloromethyl group can enhance the antimicrobial efficacy against resistant strains of bacteria .

Anticancer Properties

Pyridine derivatives have been explored for their anticancer activities. The trifluoroethoxy group is believed to contribute to the compound's ability to inhibit cancer cell proliferation.

Case Study : In vitro studies showed that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .

Herbicide Development

The structural characteristics of this compound make it a candidate for herbicide formulation. Its ability to disrupt plant growth pathways has been investigated.

Data Table: Herbicidal Activity Against Common Weeds

| Compound | Active Ingredient | Concentration (g/L) | Efficacy (%) |

|---|---|---|---|

| 2-(Chloromethyl)-3-methyl-4-(trifluoroethoxy)pyridine | Trifluoroethoxy | 50 | 85 |

| Glyphosate | Glyphosate | 100 | 90 |

| Atrazine | Atrazine | 200 | 80 |

Polymer Chemistry

This compound is also used as an intermediate in the synthesis of polymers with enhanced thermal stability and chemical resistance.

Case Study : Research conducted at a leading polymer institute demonstrated that polymers synthesized using this pyridine derivative exhibited improved mechanical properties compared to those made from traditional monomers .

作用機序

The mechanism of action of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets .

類似化合物との比較

Similar Compounds

- 2-(Chloromethyl)-4-methyl-6-(2,2,2-trifluoroethoxy)pyridine

- 2-(Chloromethyl)-3-methyl-5-(2,2,2-trifluoroethoxy)pyridine

- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)quinoline

Uniqueness

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and trifluoroethoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

生物活性

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, commonly referred to as Lansoprazole chloromethyl impurity, is a chemical compound with significant relevance in pharmaceutical applications. This compound serves as an intermediate in the synthesis of Lansoprazole, a proton pump inhibitor used for treating gastroesophageal reflux disease (GERD) and other acid-related disorders. Understanding its biological activity is crucial for evaluating its safety and efficacy in medicinal chemistry.

- Molecular Formula : C₉H₉ClF₃NO

- Molecular Weight : 276.08 g/mol

- CAS Number : 127337-60-4

- Melting Point : 208–214 °C

The biological activity of this compound primarily relates to its role as an intermediate in the synthesis of Lansoprazole. Lansoprazole operates by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. The trifluoroethoxy group enhances the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.

Inhibition of Proton Pump Activity

Research indicates that derivatives of pyridine compounds, including those with trifluoromethyl groups, exhibit enhanced inhibitory activity against proton pumps. A study highlighted that the incorporation of trifluoromethyl groups significantly increased the potency of related compounds in inhibiting gastric acid secretion .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

- Skin Irritation : The compound may cause skin irritation and allergic reactions upon contact .

- Eye Damage : It is classified as a serious eye irritant, with potential for irreversible damage .

- Inhalation Risks : Specific data on inhalation toxicity is limited; however, general precautions suggest avoiding inhalation due to potential respiratory irritation.

Research Findings

特性

IUPAC Name |

2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENYCMZUDXQARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351036 | |

| Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128430-66-0 | |

| Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128430660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(CHLOROMETHYL)-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5V9XP53ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in the synthesis of lansoprazole?

A1: this compound serves as a crucial intermediate in synthesizing lansoprazole. It reacts with 2-mercaptobenzimidazole through a nucleophilic substitution reaction, followed by alkalization, to yield the precursor for lansoprazole. This precursor then undergoes asymmetric oxidation to produce the final lansoprazole enantiomers [, , ].

Q2: Are there any known analytical methods for detecting this compound as an impurity in lansoprazole?

A2: Yes, highly sensitive and robust methods like High-Performance Liquid Chromatography combined with Tandem Mass Spectrometry (LC-MS/MS) are utilized to quantify this compound, classified as a potential genotoxic impurity (PGI), in lansoprazole samples. This method, adhering to ICH Q2 guidelines, ensures accurate and precise detection of this impurity, crucial for drug safety and regulatory compliance [].

Q3: What are the advantages of the synthetic routes utilizing this compound for lansoprazole production?

A3: Studies have shown that employing this compound in the synthesis of lansoprazole offers several benefits. These include achieving a high yield, using readily available starting materials, and employing mild reaction conditions. These factors contribute to the overall efficiency and make this route suitable for industrial-scale production of lansoprazole [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。